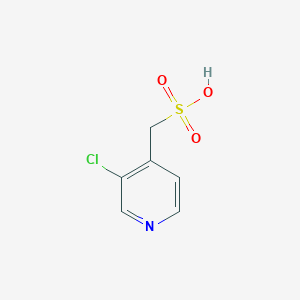
3-Chloro-4-sulfomethylpyridine
Cat. No. B8493008
Key on ui cas rn:
132685-20-2
M. Wt: 207.64 g/mol
InChI Key: FLAKMKQGUKPCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04952397
Procedure details


A suspension of sodium sulfite (75.90 g, 0.602 mol) in a solution of water (240 ml) and ethanol (60 ml) was treated at ambient temperature with solid 3-chloro-3-chloromethylpyridine hydrochloride (59.77g, 0.301 mol). The resulting mixture was heated in an oil bath to reflux.



Name
3-chloro-3-chloromethylpyridine hydrochloride
Quantity
59.77 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[S:1]([O-:4])([O-:3])=[O:2].[Na+].[Na+].O.Cl.[Cl:9][C:10]1(CCl)[CH:15]=[CH:14][CH:13]=[N:12][CH2:11]1.[CH2:18](O)C>>[Cl:9][C:10]1[CH:11]=[N:12][CH:13]=[CH:14][C:15]=1[CH2:18][S:1]([OH:4])(=[O:3])=[O:2] |f:0.1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
75.9 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
3-chloro-3-chloromethylpyridine hydrochloride
|
|
Quantity
|
59.77 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC1(CN=CC=C1)CCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was heated in an oil bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=NC=CC1CS(=O)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
